2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxymethyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-hydroxymethylbenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrolysis: The resulting intermediate is then hydrolyzed to form the corresponding carboxylic acid.
Formation of Hydrochloride Salt: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid.
Reduction: 2-amino-3-[4-(hydroxymethyl)phenyl]propanol.
Substitution: Derivatives with different alkyl or acyl groups.
Scientific Research Applications
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as aminotransferases.
Pathways: It can participate in metabolic pathways related to phenylalanine and tyrosine, influencing the synthesis of neurotransmitters and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxymethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the benzene ring instead of a hydroxymethyl group.
4-hydroxyphenylacetic acid: A metabolite of phenylalanine with a carboxylic acid group instead of an amino group.
Uniqueness
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7;/h1-4,9,12H,5-6,11H2,(H,13,14);1H |
InChI Key |
HGWURONGPNVRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CO.Cl |
Origin of Product |
United States |
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